4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a chemical compound characterized by its unique structure and potential applications in scientific research. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The compound's molecular formula is and its molecular weight is approximately 239.2 g/mol.
4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is classified as a heterocyclic organic compound, specifically an oxadiazole derivative. Its classification highlights its potential utility in medicinal chemistry and drug development.
The synthesis of 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the following steps:
The synthesis may require specific conditions such as:
The molecular structure of 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride features:
The compound's structural formula can be represented as follows:
The compound can participate in various chemical reactions due to the presence of functional groups:
These reactions may be facilitated by varying conditions such as temperature, solvent choice, and catalyst presence to optimize yield and selectivity.
The mechanism of action for 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride likely involves interaction with specific biological targets:
Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects.
4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has potential applications in:
This compound represents a significant area of interest for researchers focusing on drug discovery and development due to its unique structural features and potential biological activities. Further research will help elucidate its full range of applications and mechanisms of action.
The 1,2,4-oxadiazole heterocycle serves as a privileged scaffold in medicinal chemistry due to its unique bioisosteric properties and metabolic resilience. This five-membered ring system (containing one oxygen and two nitrogen atoms) exhibits bioisosteric equivalence with ester and amide functional groups while offering superior hydrolytic stability. The electronic distribution across the ring enables dipole-dipole interactions and hydrogen bonding with biological targets, enhancing binding affinity. Specifically, 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (C₈H₁₁ClF₃N₃O, MW: 257.64 g/mol) exemplifies strategic molecular design: Its 1,2,4-oxadiazole core links directly to a piperidine ring at the 5-position, while the 3-position carries a trifluoromethyl group (–CF₃) that significantly influences lipophilicity and membrane permeability [1] [7].
Structurally, the compound exists as a hydrochloride salt, protonating the piperidine nitrogen (pKₐ ~11) to improve aqueous solubility for biological testing. The planar oxadiazole ring and aliphatic piperidine create a hybrid geometry that interacts with diverse binding pockets. This molecular architecture underpins its relevance across therapeutic areas, including oncology and antimicrobial research, where analogous compounds demonstrate potent activity through kinase inhibition and apoptosis induction [1] [7].
Table 1: Structural and Functional Attributes of Key 1,2,4-Oxadiazole Derivatives
Compound | Core Structure | Key Functional Attributes | Therapeutic Relevance |
---|---|---|---|
4-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine·HCl | Piperidine-linked oxadiazole with –CF₃ | Enhanced metabolic stability, balanced lipophilicity (logP ~1.8), hydrochloride salt for solubility | Anticancer leads, antimicrobial agents |
Phidianidine A (Natural Product) | Indole-oxadiazole hybrid | Selective PTP1B/CXCR4 agonism, cytotoxicity | Oncology, immunomodulation |
Ataluren (Synthetic Drug) | Aryl-linked oxadiazole | Nonsense mutation readthrough | Duchenne muscular dystrophy |
The journey of 1,2,4-oxadiazoles in drug discovery began in 1884 with their first synthesis by Tiemann and Krüger. However, significant pharmacological interest emerged only in the mid-20th century. The 1960s marked a milestone with the approval of oxolamine as a cough suppressant—the first therapeutic agent featuring this heterocycle. This breakthrough validated 1,2,4-oxadiazoles as viable drug scaffolds and spurred investigations into their diverse bioactivities [7].
The 1980s–2000s witnessed accelerated development, exemplified by drugs like pleconaril (antiviral, targeting picornavirus capsid) and ataluren (nonsense mutation suppressant). These agents exploited the ring’s stability and tunable polarity to optimize pharmacokinetics. Concurrently, natural products like quisqualic acid (a glutamate receptor agonist from Quisqualis indica seeds) and phidianidines (cytotoxic marine alkaloids) revealed endogenous roles of 1,2,4-oxadiazoles, further highlighting their biological relevance [7].
In the past decade, synthetic methodologies have evolved to enable rapid diversification. Modern routes often employ cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., acyl chlorides or esters) under mild conditions. For 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, synthesis typically involves coupling piperidine-4-carboxylic acid with trifluoroacetamidoxime using activators like EDCI, followed by cyclization and salt formation [1] [7]. This synthetic accessibility, combined with modular SAR exploration, cemented the scaffold’s role in targeting emerging diseases.
Table 2: Historical Milestones in 1,2,4-Oxadiazole-Based Drug Development
Era | Key Compounds | Therapeutic Application | Impact on Drug Discovery |
---|---|---|---|
1960s | Oxolamine | Cough suppression | First clinical validation of scaffold |
1980s | Butalamine, Proxazole | Vasodilation, GI disorders | Demonstrated scaffold versatility across indications |
1990s–2000s | Pleconaril, Fasiplon | Antiviral, Anxiolytic | Rational design leveraging bioisosterism |
2010s–Present | Ataluren, GPR119 agonists (e.g., Compound 27) | Genetic disorders, Diabetes | Targeted protein interactions, enhanced selectivity |
The trifluoromethyl group (–CF₃) is pivotal in enhancing the drug-like properties of 1,2,4-oxadiazole derivatives. Its strong electron-withdrawing effect increases ring stability and modulates the electron density of adjacent atoms, influencing binding interactions. Crucially, –CF₃ improves lipophilicity (measured as logP) without significantly increasing metabolic degradation, as the C–F bonds resist oxidative cleavage. This "lipophilic metabolic shield" effect extends half-life in vivo, as observed in GPR119 agonists where N-trifluoromethyl groups reduced hERG inhibition while maintaining target potency [9] [1].
The piperidine moiety contributes essential basic character and conformational flexibility. Under physiological pH, protonation of the piperidine nitrogen (pKₐ ~11) forms a cationic species that improves water solubility via hydrochloride salt formation—critical for bioavailability. The ring’s chair conformation enables adaptive binding in enzyme pockets; for instance, in anticancer analogs, piperidine-linked oxadiazoles induce apoptosis by disrupting kinase hinge-region hydrogen bonding. Combining these moieties creates a synergistic bioactivity profile: Piperidine provides target engagement versatility, while –CF₃ fine-tunes membrane permeability and residence time [1] [6] [9].
SAR studies reveal that substitutions on piperidine further modulate efficacy. N-Acylation or alkylation diversifies interactions, while C-aryl extensions enhance affinity for hydrophobic pockets. In antimicrobial analogs, –CF₃ substitution directly correlates with Gram-negative penetration, reducing MIC values against pathogens like Staphylococcus aureus to 8 µg/mL [1].
Table 3: Impact of Trifluoromethyl and Piperidine Moieties on Compound Properties
Structural Motif | Physicochemical Influence | Biological Impact | SAR Insight |
---|---|---|---|
Trifluoromethyl (–CF₃) | ↑ Lipophilicity (logP +0.8–1.2); ↓ Metabolic oxidation | Enhanced cellular uptake; Prolonged target engagement | –CF₃ > –CH₃ or –Cl in anticancer potency |
Piperidine (HCl salt) | ↑ Water solubility (>50 mg/mL); pKₐ ~11 (protonatable) | Improved oral bioavailability; Ionic target interactions | Piperidine > azetidine in kinase inhibition |
Hybrid pharmacophore | Balanced logD ~1.5; 3D conformational flexibility | Multitarget engagement (e.g., kinase/PBP inhibition) | Positional isomerism (3- vs 5-linked) alters selectivity |
The strategic integration of these motifs positions 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride as a versatile intermediate for developing candidates across therapeutic areas—from metabolic disorders to oncology [1] [9].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6